molecular formula C5H3BBrF3KN B1401492 Potassium (6-bromopyridin-3-yl)trifluoroborate CAS No. 1189097-43-5

Potassium (6-bromopyridin-3-yl)trifluoroborate

Cat. No.: B1401492
CAS No.: 1189097-43-5
M. Wt: 263.89 g/mol
InChI Key: CEGFPZLGCYIRFV-UHFFFAOYSA-N
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Description

Potassium (6-bromopyridin-3-yl)trifluoroborate is an organoboron compound with the molecular formula C5H3BBrF3KN. It is a boron-based reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability to air and moisture, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (6-bromopyridin-3-yl)trifluoroborate can be synthesized through a one-step reaction involving 4-bromophenylboronic acid and potassium hydrogen difluoride. The reaction is typically carried out in an aqueous solution, resulting in the formation of a white precipitate. The mixture is stirred at room temperature and then concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium (6-bromopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-based coupling partner.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Cross-Coupling Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate. The reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Substitution Reactions: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives.

Scientific Research Applications

Potassium (6-bromopyridin-3-yl)trifluoroborate has numerous applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which potassium (6-bromopyridin-3-yl)trifluoroborate exerts its effects involves its role as a boron-based reagent in chemical reactions. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic carbon atom of the coupling partner. This process is facilitated by the presence of a palladium catalyst, which activates the boron reagent and promotes the formation of the desired product.

Comparison with Similar Compounds

Potassium (6-bromopyridin-3-yl)trifluoroborate can be compared with other similar compounds, such as:

    Potassium (pyridin-3-yl)trifluoroborate: This compound lacks the bromine substituent, making it less reactive in certain types of reactions.

    Potassium (4-bromophenyl)trifluoroborate: This compound has a similar structure but with a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.

    Potassium (6-chloropyridin-3-yl)trifluoroborate: The chlorine substituent in this compound provides different electronic properties compared to the bromine substituent, affecting its reactivity and use in synthesis.

This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions.

Biological Activity

Potassium (6-bromopyridin-3-yl)trifluoroborate is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3BBrF3N\text{C}_5\text{H}_3\text{BBrF}_3\text{N}. Its structure includes a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group, which enhances its reactivity in various chemical transformations.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroborate moieties exhibit significant anticancer properties. For instance, research focusing on related organotrifluoroborates has demonstrated their ability to inhibit serine proteases, which play critical roles in cancer progression. These compounds were found to act as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin, suggesting potential applications in cancer therapeutics .

Antifibrotic Activity

In a study involving galectin-3 inhibitors, it was noted that certain boron-containing compounds could reduce profibrotic gene expression in liver myofibroblasts, indicating their potential for treating fibrosis-related diseases. Although specific data on this compound was not provided, the structural similarity to other active compounds suggests it may possess similar antifibrotic properties .

Toxicological Studies

Toxicological investigations conducted on related trifluoroborate compounds showed no significant adverse effects on liver and kidney functions at various dosages in mice. Parameters such as plasma aspartate and alanine aminotransferase levels remained unchanged, indicating a favorable safety profile for these compounds .

Synthesis and Applications

This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds using boron reagents, highlighting the compound's utility in organic synthesis .

Table 1: Synthesis Conditions for this compound

Reaction ConditionCatalystYield (%)Comments
Suzuki CouplingPd(dba)₂85Optimal conditions for coupling with aryl halides
Temperature80°C75Higher temperatures improve yield
SolventCPME:H₂O4:1Effective solvent system for reaction

Case Studies

  • Inhibition of Serine Proteases :
    • A study evaluated the inhibitory effects of potassium organotrifluoroborates on serine proteases. The results indicated that these compounds could effectively inhibit enzyme activity, providing a basis for further exploration in therapeutic contexts .
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetics of related trifluoroborates revealed low metabolism rates in human hepatocytes, supporting their potential use as drug candidates with favorable bioavailability profiles .

Properties

IUPAC Name

potassium;(6-bromopyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFPZLGCYIRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746385
Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-43-5
Record name Borate(1-), (6-bromo-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189097-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
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URL https://comptox.epa.gov/dashboard/DTXSID50746385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189097-43-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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